1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the benzyl group, and subsequent functionalization with the diethylamino, fluoro, and methylbenzenesulfonyl groups. Common synthetic routes may include:
Cyclization reactions: Formation of the quinoline core through cyclization of appropriate precursors.
Substitution reactions: Introduction of the benzyl group via nucleophilic substitution.
Functional group transformations: Addition of diethylamino, fluoro, and methylbenzenesulfonyl groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline to quinoline.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or fluoro positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the dihydroquinoline could yield quinoline, while reduction of the carbonyl group could yield the corresponding alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline: The parent compound with diverse biological activities.
Quinacrine: Another antimalarial drug with a different substitution pattern on the quinoline core.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O3S/c1-4-29(5-2)25-16-24-22(15-23(25)28)27(31)26(18-30(24)17-20-9-7-6-8-10-20)34(32,33)21-13-11-19(3)12-14-21/h6-16,18H,4-5,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYBTJUGIPFWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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